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Compound of Interest

Compound Name: 8-Fluoro-5-nitroquinoline

Cat. No.: B1329916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
proposed synthetic pathway for 8-fluoro-5-nitroquinoline. Due to the limited availability of
public experimental spectral data for this specific compound, this document focuses on
predicted spectroscopic values derived from structurally related analogues and provides
detailed experimental protocols for its synthesis and characterization.

Compound Identification

8-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound with the chemical formula
CoHsFN202.[1] Its structure features a quinoline core substituted with a fluorine atom at position
8 and a nitro group at position 5.

Property Value Reference
Molecular Formula CoHsFN202 [1]
Molecular Weight 192.15 g/mol [1]
CAS Number 94832-39-0 [1]

Predicted Spectroscopic Data
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While experimental spectra for 8-fluoro-5-nitroquinoline are not readily available in public
databases, the following tables outline the predicted values based on the analysis of similar
compounds and established spectroscopic principles.

Predicted *H NMR Data

The predicted *H NMR chemical shifts are estimated based on the known spectra of 8-
substituted and 5-substituted quinolines. The electron-withdrawing nature of the nitro group and
the electronegativity of the fluorine atom are expected to significantly influence the chemical
shifts of the aromatic protons.

S Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2 8.8-9.0 dd J=4.2,15

H-3 7.6-7.8 dd J=8.4,4.2

H-4 8.9-9.1 dd J=84,15

H-6 8.3-8.5 d J=8.0

H-7 75-7.7 t J=8.0

Note: Predictions are based on general substituent effects on the quinoline ring system. Actual
values may vary.

Predicted *C NMR Data

The predicted 3C NMR chemical shifts are estimated based on substituent effects on the
quinoline scaffold. The nitro and fluoro groups will have distinct effects on the carbon chemical
shifts.
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 152

C-3 122 - 124

C-4 135-137

C-4a 128 - 130

C-5 148 - 150

C-6 125 - 127

C-7 118 - 120

C-8 155 - 157 (d, LJCF = 250 Hz)

C-8a 140 - 142

Note: The C-8 signal is expected to show a large coupling constant due to the directly attached

fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational modes of nitro

compounds, fluoroaromatics, and the quinoline ring system.

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1580 Medium C=C aromatic ring stretch
1530 - 1510 Strong Asymmetric NOz2 stretch
1360 - 1340 Strong Symmetric NOz stretch
1250 - 1150 Strong C-F stretch

850 - 800 Strong C-H out-of-plane bend
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Mass Spectrometry (MS) Data

Based on its molecular formula, the exact mass of 8-fluoro-5-nitroquinoline can be
calculated. In a mass spectrum, the molecular ion peak ([M]*) would be expected at this m/z
value. High-resolution mass spectrometry (HRMS) would provide a more precise mass for
elemental composition confirmation.[1]

Parameter Value
Calculated Exact Mass 192.0335u
Expected [M]* Peak m/z 192
Expected [M+H]* Peak m/z 193

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic
analysis of 8-fluoro-5-nitroquinoline, adapted from established procedures for similar
quinoline derivatives.

Proposed Synthesis of 8-Fluoro-5-nitroquinoline

A plausible synthetic route involves the nitration of 8-fluoroquinoline.
Materials:

e 8-Fluoroquinoline

o Concentrated Sulfuric Acid (H2S0Oa4)

e Fuming Nitric Acid (HNO3)

e Ice

e Sodium Bicarbonate (NaHCOs) solution

¢ Dichloromethane (CH2Cl2)
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e Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

 In a round-bottom flask, cool concentrated sulfuric acid to O °C in an ice bath.
o Slowly add 8-fluoroquinoline to the cold sulfuric acid with stirring.

e Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold,
concentrated sulfuric acid.

e Add the nitrating mixture dropwise to the solution of 8-fluoroquinoline, maintaining the
temperature below 10 °C.

 After the addition is complete, allow the reaction to stir at room temperature for several
hours, monitoring the progress by Thin Layer Chromatography (TLC).

e Upon completion, carefully pour the reaction mixture onto crushed ice.

e Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate
forms.

o Extract the product with dichloromethane (3 x 50 mL).
o Combine the organic layers and dry over anhydrous magnesium sulfate.
 Filter and concentrate the solvent under reduced pressure to obtain the crude product.

 Purify the crude 8-fluoro-5-nitroquinoline by column chromatography on silica gel.

8-Fluoroquinoline

Aqueous Workup
& Neutralization

Nitration Reaction w Column Chromatography 8-Fluoro-5-nitroquinoline

Nitrating Mixture
(HNO3 / H2S04)
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Proposed synthesis of 8-Fluoro-5-nitroquinoline.

Spectroscopic Characterization Protocols

1H and 3C NMR Spectroscopy

Instrumentation: 400 MHz (or higher) NMR Spectrometer.
e Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
the deuterated solvent.

e Parameters:

o 'H NMR: Standard single-pulse experiment (zg30). A relaxation delay (D1) of 1-2 seconds
and 16-32 scans are typically sufficient.

o 13C NMR: Proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (D1)
of 2-5 seconds and a larger number of scans (1024 or more) may be required to achieve a
good signal-to-noise ratio.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

 Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

o Parameters: Spectra are typically collected over a range of 4000-400 cm~* with a resolution
of 4 cm~1,

o Data Processing: The resulting spectrum is typically presented as transmittance (%) versus
wavenumber (cm~1).
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Mass Spectrometry

¢ Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight
(TOF) or Orbitrap instrument, with an Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) source.

« lonization Mode: Positive ESI is likely to be effective, detecting the [M+H]* ion.

« Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and
infused into the mass spectrometer.

o Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the
detected ions. The high-resolution data allows for the determination of the elemental
composition.

Purified 8-Fluoro-5-nitroquinoline

Mass Spectrometry
(HRMS)

NMR Spectroscopy

(1H, 13C) IR Spectroscopy

Structure Confirmation
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Workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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